3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines the structural features of thiophene, pyrimidine, and furan. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: It exerts its effects by inhibiting key enzymes involved in DNA replication and cell division, leading to the apoptosis of cancer cells.
Antibacterial and Antifungal Activity: The compound disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrido[3,2-d]pyrimidine Derivatives: These compounds also have a fused pyrimidine ring and are known for their anticancer and antimicrobial properties.
Uniqueness
3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the furan ring, which can enhance its biological activity and specificity compared to other thieno[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRQUUWAIWAZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189654 | |
Record name | 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239779-75-9 | |
Record name | 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239779-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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